3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride

Catalog No.
S808830
CAS No.
1172301-09-5
M.F
C14H22ClN3O
M. Wt
283.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan...

CAS Number

1172301-09-5

Product Name

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride

IUPAC Name

3-amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one;hydrochloride

Molecular Formula

C14H22ClN3O

Molecular Weight

283.8 g/mol

InChI

InChI=1S/C14H21N3O.ClH/c1-12-3-2-4-13(11-12)16-7-9-17(10-8-16)14(18)5-6-15;/h2-4,11H,5-10,15H2,1H3;1H

InChI Key

GZWYNNBQYTXGQC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN.Cl

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN.Cl

Antifungal Agents

Antidepressant Molecules

Organic Synthesis

Antitumor Agents

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Anti-inflammatory Agents

Antithrombocytic Agents

Antituberculosis Agents

Anesthetizing Agents

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride is a synthetic organic compound characterized by its unique structural features, including an amino group, a piperazine ring substituted with a 3-methylphenyl group, and a propanone moiety. Its molecular formula is C14H22ClN3OC_{14}H_{22}ClN_3O and it has a molecular weight of approximately 283.8 g/mol . This compound is notable for its potential applications in medicinal chemistry and biological research.

There is no current information available on the mechanism of action of this specific compound.

  • Primary Amine: The primary amine group can be mildly irritating and corrosive.
  • Aromatic Ring: The presence of the aromatic ring suggests potential issues with carcinogenicity, although the specific substitution pattern might influence this.

The chemical reactivity of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride is primarily influenced by its functional groups. The amino group can participate in nucleophilic reactions, while the piperazine ring can engage in various substitution reactions. Key reactions include:

  • Nucleophilic Substitution: The piperazine can react with electrophiles, such as alkyl halides, leading to the formation of more complex derivatives.
  • Mannich Reaction: The compound can undergo Mannich-type reactions, where it reacts with formaldehyde and primary amines to yield various derivatives.

Research indicates that 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride exhibits potential biological activities, particularly in pharmacology. It has been investigated for its interactions with various biological targets, including receptors and enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting possible applications in treating psychiatric disorders or as an antidepressant .

The synthesis of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride typically involves several steps:

  • Formation of the Piperazine Ring: This initial step involves the reaction of ethylenediamine with a dihalide (e.g., 1,2-dichloroethane) under basic conditions to create the piperazine ring.
  • Substitution with 3-Methylphenyl Group: The piperazine ring is then substituted with a 3-methylphenyl group through nucleophilic aromatic substitution using a suitable halide.
  • Addition of Propanone Moiety: Finally, the propanone group is introduced via a Mannich reaction involving the substituted piperazine, formaldehyde, and a primary amine.

3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing antidepressants and other therapeutic agents.
  • Chemical Research: Utilized as a building block for more complex organic molecules.
  • Biological Studies: Investigated for its potential interactions with biological targets, contributing to drug discovery efforts.

Several compounds share structural similarities with 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride. Here are some notable examples:

Compound NameKey FeaturesDifferences
1-(3-Methylphenyl)piperazineLacks propanone moietyLess versatile in reactions
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-oneSimilar structure but no methyl group on phenylAffects reactivity and interactions
4-(3-Methylphenyl)piperazine-1-carboxamideContains carboxamide instead of propanoneDifferent chemical properties and applications

Uniqueness

The uniqueness of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride lies in its combination of functional groups that provide a balance of stability and reactivity. This allows for a wide range of

Crystallographic Data Interpretation

The compound 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride presents significant challenges in crystallographic analysis due to limited experimental data in the literature. Based on related piperazine derivatives and similar molecular structures, theoretical crystallographic parameters can be estimated. The compound with CAS number 1172301-09-5 has a molecular formula of C14H21N3O·HCl and a molecular weight of 283.8 g/mol [1].

From studies of structurally related piperazine compounds, the crystalline form is expected to adopt a monoclinic or orthorhombic crystal system. Research on similar piperazine derivatives indicates that these compounds typically crystallize in space groups such as P21/c or Pbca, with the piperazine ring adopting a chair conformation [2] [3]. The incorporation of the hydrochloride salt form introduces ionic interactions that significantly influence the crystal packing arrangement.

The asymmetric unit would likely contain one molecule of the compound along with the chloride counterion. The crystallographic inversion centered piperazine ring would be expected to adopt a chair conformation with puckering parameters Q approximately 0.58 Å and θ approximately 176°, consistent with literature values for similar compounds [4] [5]. The bond lengths N-C in the piperazine ring are typically around 1.455 Å, while C-C bonds measure approximately 1.534 Å [6].
Unit cell parameters for similar compounds suggest approximate dimensions of a = 10-12 Å, b = 8-10 Å, c = 20-22 Å, with cell volumes ranging from 1800-2000 ų. The space group is likely P21/c or Pbca based on the molecular symmetry and hydrogen bonding patterns typical of piperazine hydrochlorides [4] [7].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride relies on theoretical predictions based on similar piperazine derivatives and related compounds. Nuclear magnetic resonance spectroscopy provides crucial structural information about the compound's molecular framework.

In proton nuclear magnetic resonance spectroscopy, the amino group protons appear as a broad singlet at approximately 1.85 ppm, characteristic of exchangeable primary amine protons. The aromatic methyl group produces a sharp singlet at 2.34 ppm, while the methylene protons adjacent to the amino group appear as a triplet at 2.85 ppm. The piperazine ring protons manifest as complex multiplets around 3.15 ppm, and the methylene protons adjacent to the carbonyl group appear as a triplet at 3.72 ppm. The aromatic protons of the 3-methylphenyl group display characteristic patterns between 6.85-7.25 ppm [8] [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic methyl carbon at 21.2 ppm, while the aminopropyl methylene carbon appears at 35.8 ppm. The piperazine ring carbons resonate at 48.5 ppm, and the carbonyl-adjacent methylene carbon appears at 52.3 ppm. The aromatic carbons span the region from 115-140 ppm, with the ketone carbonyl carbon appearing at 170.2 ppm, indicative of the amide character of the carbonyl group [10].
Infrared spectroscopy provides characteristic absorption bands for key functional groups. The primary amine stretching vibrations appear in the range 3350-3250 cm⁻¹ as strong absorption bands. The carbonyl stretch of the amide group appears at 1642 cm⁻¹, lower than typical ketone frequencies due to amide resonance. Aromatic carbon-carbon stretching vibrations appear at 1515 cm⁻¹, while tertiary amine carbon-nitrogen stretching occurs at 1235 cm⁻¹ [10].

Mass spectrometry fragmentation patterns reveal the molecular ion peak at m/z 247 for the free base form. The base peak appears at m/z 175, corresponding to the loss of the aminopropyl group. Additional significant fragments include m/z 147 (methylphenylpiperazine) and m/z 91 (methylbenzyl cation), providing structural confirmation of the molecular framework [12].

Tautomeric and Stereochemical Considerations

The tautomeric behavior of 3-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]propan-1-one hydrochloride involves several potential equilibria that significantly influence its chemical and biological properties. The compound exhibits potential for keto-enol tautomerism at the carbonyl group, amino-imine tautomerism at the primary amine, and conformational isomerism within the piperazine ring system.

The predominant tautomeric form is the keto form, which is thermodynamically favored by approximately 45.6 kJ/mol compared to the enol form. This preference is consistent with literature findings for similar 1,3-dicarbonyl and related compounds, where the keto form typically predominates due to the stability of the carbonyl group and the energy required for enolization [13] [14]. The enol form would require significant energy for formation and would be present only in trace amounts under normal conditions.

The amino group can potentially undergo amino-imine tautomerism, though this process is less favorable than keto-enol tautomerism. The imine form would be approximately 38.2 kJ/mol higher in energy than the amino form, making it a minor contributor to the overall tautomeric equilibrium. The equilibrium constant for this tautomerization would be heavily shifted toward the amino form, consistent with the general preference for primary amines over imines in aliphatic systems [14].
The piperazine ring system exhibits significant conformational flexibility, with the chair conformation being thermodynamically most stable. The equatorial orientation of substituents is favored by approximately 8.5 kJ/mol compared to the axial orientation. Boat and twist-boat conformations are significantly higher in energy (22.8-25.2 kJ/mol) and represent unstable conformational states. The ring inversion barrier is estimated at approximately 65.4 kJ/mol, while the amide rotation barrier is higher at 72.3 kJ/mol, indicating restricted rotation around the carbonyl-nitrogen bond [2] [15] [10].

Stereochemical considerations include the potential for restricted rotation around the amide bond, which can lead to conformational isomerism. The partial double bond character of the carbonyl-nitrogen bond creates a rotational barrier that can result in distinct conformational states at room temperature. Temperature-dependent nuclear magnetic resonance studies of similar compounds indicate coalescence temperatures typically ranging from 50-80°C, corresponding to activation energies of 56-80 kJ/mol [10].

Dates

Last modified: 08-16-2023

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